![molecular formula C13H15N3OS B2911205 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone CAS No. 2034420-54-5](/img/structure/B2911205.png)
2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. A study has synthesized derivatives of this compound and evaluated their antitumor potential against different cell lines, suggesting its potential development as a potent anticancer drug .
Antimicrobial Potential
Compounds derived from 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone have shown good antimicrobial potential, indicating its use in developing new antimicrobial agents .
DNA Interaction
A molecular docking study on a Pd (II) complex interaction with DNA confirmed the inhibition ability of derivatives of this compound, which could lead to applications in gene therapy or as a tool in molecular biology .
Therapeutic Active Ligand Design
The compound has been used to design therapeutic active ligands with good yield, which can be further developed for various therapeutic applications .
CO2 Adsorption
Due to the presence of imidazole functional groups, derivatives of this compound have been used in materials with high CO2 adsorption capacity, which is significant for environmental applications like carbon capture .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities . For example, some imidazole derivatives have been shown to block signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Biochemical Pathways
Imidazole derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Some imidazole derivatives have been shown to induce cell cycle arrest and apoptosis in certain cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(15-5-7-18-8-6-15)9-16-10-14-11-3-1-2-4-12(11)16/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVPQZMBXNRWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone |
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